molecular formula C20H29N B14208262 1-Decyl-3-phenyl-1H-pyrrole CAS No. 832741-88-5

1-Decyl-3-phenyl-1H-pyrrole

Cat. No.: B14208262
CAS No.: 832741-88-5
M. Wt: 283.5 g/mol
InChI Key: YLBSUXVNMLPILZ-UHFFFAOYSA-N
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Description

1-Decyl-3-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of a decyl group at the first position and a phenyl group at the third position of the pyrrole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-3-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this specific compound, the reaction of 1,4-diketone with decylamine and phenylamine under acidic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride, can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-3-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.

Mechanism of Action

The mechanism of action of 1-Decyl-3-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Uniqueness: 1-Decyl-3-phenyl-1H-pyrrole is unique due to the presence of both decyl and phenyl groups, which impart specific chemical and physical properties. These properties make it suitable for various applications in research and industry.

Properties

CAS No.

832741-88-5

Molecular Formula

C20H29N

Molecular Weight

283.5 g/mol

IUPAC Name

1-decyl-3-phenylpyrrole

InChI

InChI=1S/C20H29N/c1-2-3-4-5-6-7-8-12-16-21-17-15-20(18-21)19-13-10-9-11-14-19/h9-11,13-15,17-18H,2-8,12,16H2,1H3

InChI Key

YLBSUXVNMLPILZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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